molecular formula C5H6ClN3 B1356588 5-Chloropyridine-3,4-diamine CAS No. 929074-42-0

5-Chloropyridine-3,4-diamine

Cat. No. B1356588
M. Wt: 143.57 g/mol
InChI Key: MRKXLZNVFZMVML-UHFFFAOYSA-N
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Description

5-Chloropyridine-3,4-diamine is a compound with the molecular weight of 143.58 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

5-Chloropyridine-2,3-diamine can be produced by nitrating 2-amino-5-chloropyridine with nitric acid to give 2-amino-3-nitro-5-chloropyridine, which is then reduced with sodium dithionite . The reduction may also be accomplished with hydrogen gas and Pd/C .


Molecular Structure Analysis

The molecular structure of 5-chloropyridine-2,3-diamine shows that the molecule is nearly planar . The amino groups ortho and meta to the pyridine nitrogen atom twist out of the plane of the molecule in such a way as to minimize contact with one another .


Chemical Reactions Analysis

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

5-Chloropyridine-3,4-diamine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis of Derivatives :5-Chloropyridine-3,4-diamine is used as a precursor in the synthesis of various heterocyclic compounds. For instance, its reaction with hetarenecarboxylic acids in polyphosphoric acid yields 2-hetarylimidazo[4,5-c]pyridin-4-ones. These compounds, upon further reactions, form a range of derivatives with potential applications in organic chemistry and material science (Smolyar, Lomov, & Yutilov, 2007).

Formation of Cyclization Products :Cyclization is another significant chemical reaction involving 5-Chloropyridine-3,4-diamine. When it undergoes nitration and cyclization, it leads to the formation of 1-substituted 4-nitro-1H-[1,2,3]triazolo[4,5-c]pyridine 2-oxides. These products have specific applications in chemical research and potentially in the pharmaceutical industry (Smolyar & Vasilechko, 2010).

Development of High-Performance Materials :5-Chloropyridine-3,4-diamine is used in the synthesis of high-performance materials such as polyimides and poly(ether imide)s. These materials exhibit excellent thermal stability, mechanical properties, and chemical resistance, making them suitable for a wide range of industrial applications including the electronics and aerospace sectors (Mehdipour‐Ataei, Maleki-Moghaddam, & Nami, 2004; Mehdipour‐Ataei, Maleki-Moghaddam, & Nami, 2005; Mehdipour‐Ataei & Heidari, 2004).

Optoelectronic and Electrochromic Applications :The compound's derivatives are also significant in optoelectronic and electrochromic applications. Polyimides and poly(ether imide)s derived from 5-Chloropyridine-3,4-diamine show promising potential in these fields due to their excellent optical and electrical properties (Liaw, Wang, & Chang, 2007; Yang & Hsiao, 2004).

Development of Fluorescent Chemosensors :Compounds derived from 5-Chloropyridine-3,4-diamine can function as fluorescent chemosensors. These sensors are highly sensitive to specific stimuli, making them useful in various analytical and diagnostic applications (Wang, Liou, Liaw, & Chen, 2008).

Safety And Hazards

The compound is classified as having acute toxicity, eye irritation, and skin sensitization . It is toxic if swallowed, may cause an allergic skin reaction, and causes serious eye irritation .

Future Directions

While all of the sixteen isomers of 5-chloro-pyridine-2,3-diamine are commercially available, none of their crystal structures have been reported in the literature . This suggests that future research could focus on exploring the crystal structures of these isomers.

properties

IUPAC Name

5-chloropyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-3-1-9-2-4(7)5(3)8/h1-2H,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKXLZNVFZMVML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590283
Record name 5-Chloropyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloropyridine-3,4-diamine

CAS RN

929074-42-0
Record name 5-Chloropyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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